rac-(1R,2R)-1-bromo-2-ethoxycyclopropane
Description
rac-(1R,2R)-1-Bromo-2-ethoxycyclopropane is a chiral cyclopropane derivative characterized by a bromine atom and an ethoxy group substituted at the 1- and 2-positions of the strained cyclopropane ring. Cyclopropanes are inherently reactive due to their angle strain (~60° bond angles), and substituents like bromine (a leaving group) and ethoxy (an electron-donating ether) significantly influence their stability and reactivity.
The synthesis and characterization of such compounds often rely on advanced crystallographic tools like SHELXL and SHELXT for structural refinement and space-group determination . These methods are critical for confirming stereochemistry and substituent orientation in chiral cyclopropanes.
Properties
Molecular Formula |
C5H9BrO |
|---|---|
Molecular Weight |
165.03 g/mol |
IUPAC Name |
(1R,2R)-1-bromo-2-ethoxycyclopropane |
InChI |
InChI=1S/C5H9BrO/c1-2-7-5-3-4(5)6/h4-5H,2-3H2,1H3/t4-,5-/m1/s1 |
InChI Key |
ZWWCCVSLTYAXLH-RFZPGFLSSA-N |
Isomeric SMILES |
CCO[C@@H]1C[C@H]1Br |
Canonical SMILES |
CCOC1CC1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-1-bromo-2-ethoxycyclopropane typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of an ethoxy-substituted alkene with a brominating agent under controlled conditions. The reaction may involve the use of diazo compounds, ylides, or carbene intermediates to facilitate the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-1-bromo-2-ethoxycyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different substituents.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-cyclopropane derivative, while oxidation can produce an ethoxycyclopropane carboxylic acid .
Scientific Research Applications
rac-(1R,2R)-1-bromo-2-ethoxycyclopropane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of rac-(1R,2R)-1-bromo-2-ethoxycyclopropane involves its interaction with specific molecular targets. The bromine atom and ethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The cyclopropane ring’s strained structure can also play a role in its reactivity, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclopropane Derivatives
The following table and analysis compare rac-(1R,2R)-1-bromo-2-ethoxycyclopropane with structurally related analogs, focusing on substituent effects, stereochemistry, and physicochemical properties.
Table 1: Key Properties of Cyclopropane Derivatives
Key Comparative Analysis:
a) Substituent Effects on Reactivity
- Bromo vs. Methanesulfonyl : Bromine (in the target compound) is a classic leaving group, enabling nucleophilic substitution. Methanesulfonyl (in ) acts as a superior leaving group due to its electron-withdrawing nature, enhancing reactivity in displacement reactions.
- Ethoxy vs.
b) Stereochemical Considerations
- The (1R,2R) configuration in the target compound contrasts with the (1R,2S) isomer in , which alters spatial arrangement and interaction with chiral environments (e.g., enzyme active sites).
c) Functional Group Diversity
Research Findings and Limitations
- Structural Insights : Tools like SHELXL are critical for resolving cyclopropane ring distortions and substituent orientations, though direct crystallographic data for the target compound is lacking.
- Synthetic Utility : Ethoxy-substituted cyclopropanes are intermediates in synthesizing complex molecules (e.g., agrochemicals, pharmaceuticals), whereas tert-butoxy derivatives () are preferred in peptide synthesis .
- Limitations : Direct comparative data for the target compound is sparse; inferences are drawn from analogs. Further experimental studies are needed to validate reactivity and stability.
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